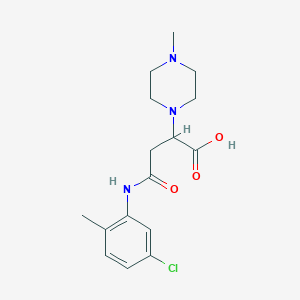

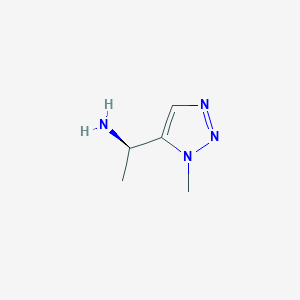

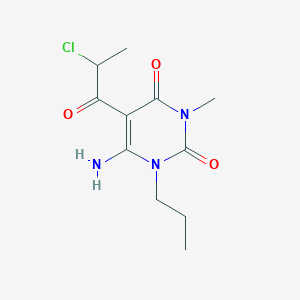

![molecular formula C13H18N2O2S B2925805 N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide CAS No. 1436293-95-6](/img/structure/B2925805.png)

N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide” is an organic compound containing an amine and a sulfonamide group. Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including substitution and condensation .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to generate mammalian metabolites of compounds similar to "N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide" for structural characterization. This approach uses microbial-based systems to produce metabolites in sufficient quantities for nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Organic Synthesis

The compound's structural framework has been involved in organic synthesis, including the cross-coupling reactions catalyzed by copper to synthesize secondary and tertiary sulfonamides. These reactions are crucial for creating compounds with potential pharmaceutical applications, demonstrating the utility of the sulfonamide functional group in medicinal chemistry (Han, 2010).

Surface-Active Properties

Sulfonamide derivatives have been explored for their surface-active properties, particularly in the synthesis of sulfobetaine-type zwitterionic gemini surfactants. These compounds exhibit unique physicochemical properties, including critical micelle concentration and surface tension, which are valuable in various industrial and pharmaceutical applications (Yoshimura et al., 2006).

Amidation and Imidation Reactions

The ability to functionalize alkanes through copper-catalyzed amidation and imidation reactions highlights the compound's relevance in synthetic chemistry. This process facilitates the formation of N-alkyl products from simple amides, sulfonamides, and imides, offering a pathway to diversify molecular structures (Tran et al., 2014).

Propiedades

IUPAC Name |

N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRZANEVTXWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

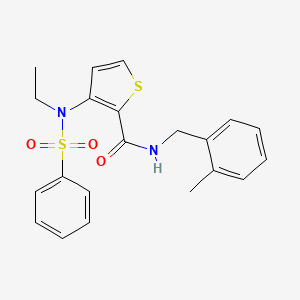

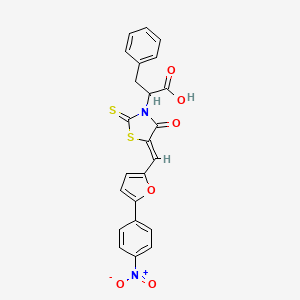

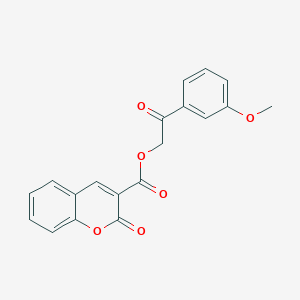

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

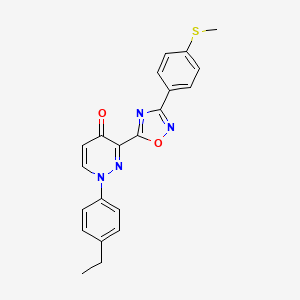

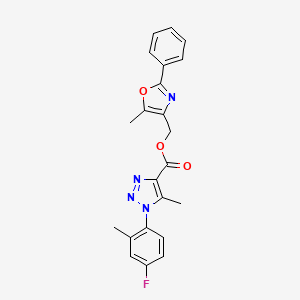

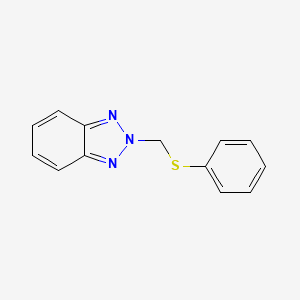

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)

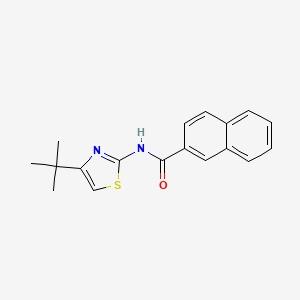

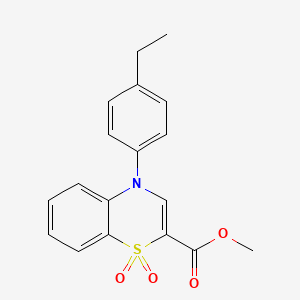

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)